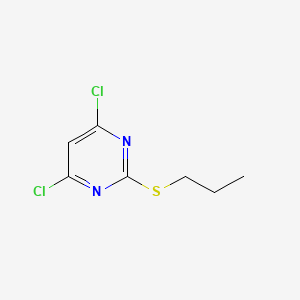

4,6-二氯-2-(丙硫基)嘧啶

描述

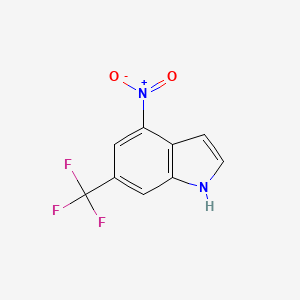

“4,6-Dichloro-2-(propylthio)pyrimidine” is a chemical compound with the molecular formula C7H8Cl2N2S . It appears as a yellow to yellowish brown oily matter or solid . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of “4,6-Dichloro-2-(propylthio)pyrimidine” involves several steps. One method involves the condensation of pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol . Another method involves the reaction of ketones with nitriles under basic conditions . The synthesis process has been optimized for scalability and plant-friendly operation .

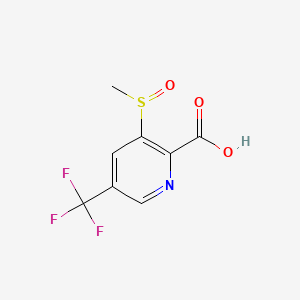

Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-2-(propylthio)pyrimidine” can be represented by the InChI code 1S/C7H8Cl2N2S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms in the molecule .

Chemical Reactions Analysis

“4,6-Dichloro-2-(propylthio)pyrimidine” participates in various chemical reactions. For instance, it reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes . It also shows three cathodic waves in cyclic voltammograms, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .

Physical And Chemical Properties Analysis

“4,6-Dichloro-2-(propylthio)pyrimidine” has a molecular weight of 223.13 . It is a solid or liquid at room temperature and should be stored in an inert atmosphere at 2-8°C . It has a density of 1.44g/cm3 .

科学研究应用

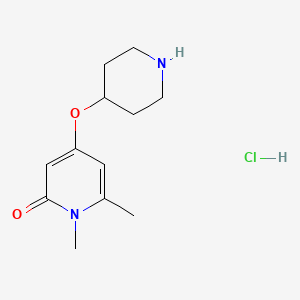

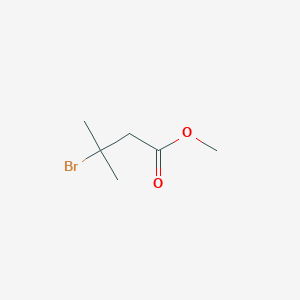

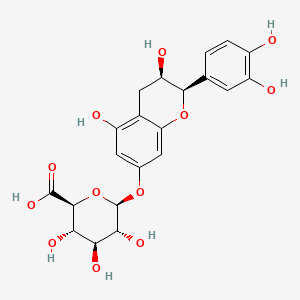

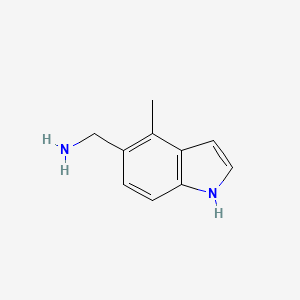

Preparation of Ticagrelor

4,6-Dichloro-2-(propylthio)pyrimidine is used in the synthesis of Ticagrelor , a well-known dual ADP receptor inhibitor used in the treatment of arterial thrombosis . The synthesis involves the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol .

Ticagrelor Intermediate

This compound is also used as an intermediate in the preparation of Ticagrelor . The intermediate is useful for preparing Ticagrelor, or a pharmaceutically acceptable salt thereof, in high yield and purity .

Synthesis of N-substituted Azacalix Pyrimidines

4,6-Dichloropyrimidine is used in the synthesis of N-substituted azacalix pyrimidines .

Tandem Amination and Suzuki-Miyaura Cross-Coupling

It is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

Biarylpyrimidine Synthesis

4,6-Dichloropyrimidine is also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

Preparation of 5-nitro-2-sulfo-barbituric Acid

The compound is used in the preparation method of 5-nitro-2-sulfo-barbituric acid . The preparation method comprises the steps of carrying out ring-closure reaction on 2-nitro-1, 3 malonic acid alkyl ester and thiourea to generate 5-nitro-2-sulfo-barbituric acid .

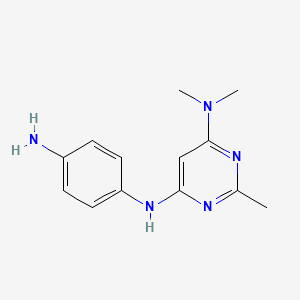

作用机制

While the specific mechanism of action of “4,6-Dichloro-2-(propylthio)pyrimidine” is not mentioned in the search results, it is known that this compound is used in the synthesis of ticagrelor, a platelet aggregation inhibitor . Ticagrelor acts as a P2Y12 receptor antagonist and is used in the treatment of arterial thrombosis, angina, ischemic heart diseases, and coronary artery diseases .

安全和危害

“4,6-Dichloro-2-(propylthio)pyrimidine” is classified as a dangerous substance. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

“4,6-Dichloro-2-(propylthio)pyrimidine” is a key intermediate in the synthesis of ticagrelor, a widely used antiplatelet drug . As such, research into more efficient and safer synthesis methods for this compound is of great interest . Additionally, its use in the synthesis of other chemical compounds suggests potential for further applications .

Relevant Papers

Several papers have been published on “4,6-Dichloro-2-(propylthio)pyrimidine”. These papers cover topics such as its synthesis , its use in the preparation of ticagrelor , and its participation in various chemical reactions .

属性

IUPAC Name |

4,6-dichloro-2-propylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSKUPWUDKTHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-(propylthio)pyrimidine | |

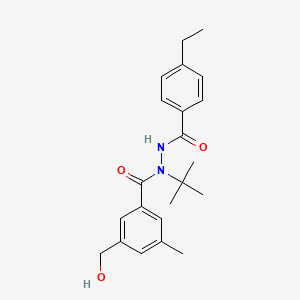

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

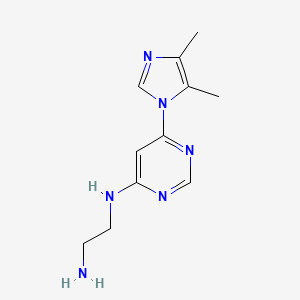

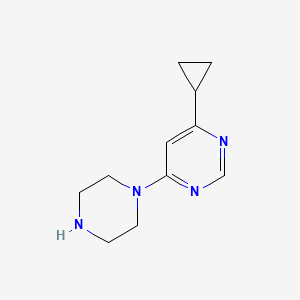

Feasible Synthetic Routes

Q & A

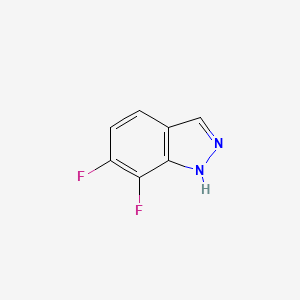

Q1: What do we know about the structural characteristics of 5-amino-4,6-dichloro-2-(propylthio)pyrimidine?

A1: While the provided research abstract [] doesn't explicitly state the molecular formula and weight, it highlights the study of the compound's electron acceptor properties, excitation energies, oscillatory strength, and spectroscopic behavior. This suggests that researchers are investigating how the compound interacts with light and other molecules at a fundamental level, which is crucial for understanding its potential biological activity.

Q2: How does the research leverage computational chemistry to understand 5-amino-4,6-dichloro-2-(propylthio)pyrimidine?

A2: The research paper mentions investigating "solvent effects" [], which strongly indicates the use of computational chemistry techniques. Scientists likely employed simulations to model how different solvents influence the compound's properties and behavior. This approach can provide valuable insights into the compound's interactions within a biological system. Additionally, the mention of "anticancer agent" [] suggests that researchers might be employing Quantitative Structure-Activity Relationship (QSAR) models to predict the compound's potential efficacy against cancer cells based on its structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1432288.png)